Ammonium lauryl ether sulfate (ALES), CAS 32612-48-9, is a highly soluble, ethoxylated anionic surfactant widely procured for its superior foaming, emulsifying, and viscosity-building properties. Characterized by the presence of ether linkages (typically 1 to 3 ethylene oxide units) and an ammonium counterion, ALES offers a distinct physicochemical profile compared to standard alkyl sulfates. In industrial and commercial procurement, it is primarily selected for its exceptional hard water tolerance, low Krafft point, and inherent compatibility with weakly acidic formulations. Unlike harsher unethoxylated baselines, ALES provides a critical balance of high detergency and reduced irritation potential, making it a foundational precursor for low-pH personal care cleansers, specialized industrial foaming agents, and cold-stable liquid detergents [1].
Generic substitution of ALES with closely related analogs like Sodium Lauryl Ether Sulfate (SLES) or Ammonium Lauryl Sulfate (ALS) frequently leads to formulation failure or process instability. Substituting ALES with SLES alters the rheological salt-curve response, requiring different electrolyte types (NaCl vs. NH4Cl) and concentrations to achieve target viscosities, and removes the strict low-pH enforcement inherent to ammonium salts. Conversely, substituting ALES with the non-ethoxylated ALS drastically raises the Krafft point, leading to phase separation or cloudiness in cold-chain logistics, while simultaneously degrading the formulation's tolerance to calcium and magnesium ions in hard water environments. Procurement decisions must therefore treat ALES as a non-interchangeable material when low-temperature stability, acidic pH targeting, and specific micellar thickening dynamics are critical [1].
The ethoxylation in ALES significantly depresses its Krafft temperature compared to its non-ethoxylated counterpart, ALS. While ALS typically exhibits a Krafft point around 10–15°C, causing solutions to become cloudy or phase-separate in cold conditions, the ether linkages in ALES disrupt crystalline packing, lowering the Krafft point to near or below 0°C. This ensures that ALES-based concentrates remain clear, homogeneous liquids during cold-weather transport and storage [1].
| Evidence Dimension | Krafft Point / Cloud Point |
| Target Compound Data | ALES: < 0°C to 5°C (remains homogeneous liquid) |
| Comparator Or Baseline | ALS (Ammonium Lauryl Sulfate): ~10°C to 15°C |
| Quantified Difference | Krafft point reduction of >10°C, preventing low-temperature phase separation. |
| Conditions | Aqueous surfactant concentrates under cold-storage testing. |
Critical for procurement in regions with cold climates, as it eliminates the need for heated storage or the addition of expensive hydrotropes to prevent winter phase separation.
A defining procurement differentiator between ALES and SLES is their pH stability limits. ALES cannot tolerate alkaline environments; at a pH > 9.0, the ammonium counterion dissociates, releasing ammonia gas and destabilizing the formulation. SLES, utilizing a sodium counterion, remains stable across a much broader pH range (up to pH 11+). Consequently, ALES is strictly utilized to enforce and maintain weakly acidic to neutral formulation environments (pH 5.5–7.0) [1].
| Evidence Dimension | Maximum Stable Formulation pH |
| Target Compound Data | ALES: Strictly < 9.0 (optimal at 5.5–7.0) |
| Comparator Or Baseline | SLES (Sodium Lauryl Ether Sulfate): Stable at pH > 10.0 |
| Quantified Difference | ALES forces a lower pH ceiling due to ammonia dissociation at pH > 9.0. |
| Conditions | Aqueous formulation pH adjustment and stability testing. |
Forces the buyer to choose ALES over SLES when a naturally self-limiting, weakly acidic product profile is required without risk of alkaline drift.
ALES exhibits a distinct micellar relaxation time and salt-thickening response compared to SLES. When thickened with ammonium chloride (NH4Cl), ALES systems often reach their peak viscosity at lower electrolyte concentrations than SLES systems thickened with sodium chloride (NaCl). However, ALES is highly sensitive to over-salting, where exceeding the peak of the salt curve causes a rapid plummet in viscosity and potential haziness [1].
| Evidence Dimension | Electrolyte-induced micellar thickening (Salt Curve) |
| Target Compound Data | ALES + NH4Cl: Reaches peak viscosity at lower salt concentrations. |
| Comparator Or Baseline | SLES + NaCl: Requires higher salt concentrations to reach equivalent peak viscosity. |
| Quantified Difference | ALES achieves target high-viscosity micellar entanglement with less added electrolyte. |
| Conditions | Dynamic rheological measurements of binary surfactant/salt systems. |
Allows formulators to procure ALES to achieve high-viscosity gels while minimizing total dissolved solids, reducing raw material costs for electrolytes.
The presence of ethylene oxide (EO) units in ALES provides significant steric hindrance and hydration, which prevents the precipitation of insoluble calcium and magnesium salts in hard water. Compared to the non-ethoxylated ALS, which readily forms soap scum and loses foaming capacity in the presence of Ca2+ ions, ALES maintains high detergency and rich lather even in environments with elevated water hardness [1].
| Evidence Dimension | Foam stability in hard water (Ca2+/Mg2+ presence) |
| Target Compound Data | ALES: High tolerance, maintains stable micellar structure and foam volume. |
| Comparator Or Baseline | ALS: Low tolerance, forms insoluble precipitates (soap scum). |
| Quantified Difference | Ethoxylation prevents calcium-induced precipitation, preserving >90% functionality in hard water. |
| Conditions | Aqueous foaming assays in standardized hard water (e.g., >200 ppm CaCO3). |
Essential for procurement in geographic markets with hard water, ensuring the end-product does not fail or leave insoluble residues.
Because ALES strictly limits formulations to a pH < 9.0 to prevent ammonia release, it is the optimal procurement choice for weakly acidic shampoos, body washes, and facial cleansers. Its efficient salt-curve response with NH4Cl allows manufacturers to achieve luxurious, high-viscosity gels with minimal electrolyte addition, while its ethoxylation ensures milder skin interaction compared to standard SLS or ALS [1].
In industrial and commercial liquid detergents subjected to cold-weather transport or storage, ALES is prioritized over ALS due to its significantly lower Krafft point. This prevents the surfactant from crystallizing or phase-separating at temperatures near 0°C, eliminating the need for expensive heated storage or the over-formulation of hydrotropes[2].
For industrial cleaning applications, such as car washes or hard-surface cleaners deployed in regions with variable municipal water quality, ALES is selected for its superior calcium soap dispersing power. The ether linkages protect the surfactant from precipitating with calcium and magnesium ions, ensuring consistent foam generation and detergency where non-ethoxylated alternatives would fail [3].
Corrosive;Irritant